Maytansinol butirato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El butirato de maytansinol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El butirato de maytansinol ejerce sus efectos al unirse a la tubulina, una proteína que es esencial para el ensamblaje de los microtúbulos . Al inhibir el ensamblaje de los microtúbulos, el butirato de maytansinol interrumpe la división celular, lo que lleva a la muerte celular . Este mecanismo es similar al de otros agentes antimitóticos como los alcaloides de la vinca . Los objetivos moleculares y las vías implicadas incluyen el sistema tubulina-microtúbulos y las proteínas reguladoras asociadas .

Análisis Bioquímico

Biochemical Properties

Maytansinol butyrate plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This interaction disrupts the microtubule dynamics necessary for cell division, leading to cell cycle arrest and apoptosis . The compound also interacts with various enzymes and proteins involved in cell signaling pathways, such as kinases and phosphatases, further influencing cellular functions .

Cellular Effects

Maytansinol butyrate exerts profound effects on various types of cells and cellular processes. It primarily targets rapidly dividing cancer cells, causing mitotic arrest and subsequent cell death. The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis . Additionally, maytansinol butyrate affects gene expression by modulating the activity of transcription factors and histone deacetylases, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of maytansinol butyrate involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division . The compound also induces the formation of tubulin aggregates, further impairing microtubule function . Additionally, maytansinol butyrate modulates gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maytansinol butyrate change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that maytansinol butyrate maintains its cytotoxic effects on cancer cells over extended periods, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of maytansinol butyrate vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, maytansinol butyrate can cause adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing severe side effects .

Metabolic Pathways

Maytansinol butyrate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion . Maytansinol butyrate also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, maytansinol butyrate is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mediated by specific transporters such as monocarboxylate transporter 1 (MCT-1) . Once inside the cell, maytansinol butyrate can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Maytansinol butyrate exhibits specific subcellular localization, which is crucial for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . It can also be found in the nucleus, where it modulates gene expression by inhibiting histone deacetylases . The subcellular localization of maytansinol butyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El butirato de maytansinol se puede sintetizar mediante la acilación de la maytansinol. La reacción de acilación normalmente implica el uso de agentes acilantes como el anhídrido butírico o el cloruro de butirilo en presencia de una base como la trietilamina . La reacción se lleva a cabo en un disolvente como el diclorometano a temperatura ambiente . Las condiciones de reacción, incluida la elección del agente acilante, la base y el disolvente, pueden influir significativamente en el rendimiento y la pureza del producto final .

Métodos de producción industrial

La producción industrial de butirato de maytansinol implica escalar las rutas sintéticas al mismo tiempo que se optimizan las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas . El proceso normalmente incluye pasos como la reducción de los ésteres C3 de la maytansinol utilizando agentes reductores de hidruro a base de aluminio, seguidos de la acilación . El uso de agentes de acoplamiento y disolventes eficientes, junto con tiempos y temperaturas de reacción controlados, es crucial para la producción a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

El butirato de maytansinol experimenta varias reacciones químicas, que incluyen:

Oxidación: El butirato de maytansinol se puede oxidar para formar las cetonas o los aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el butirato de maytansinol de nuevo en maytansinol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la maytansinol, como ésteres, cetonas y aldehídos .

Comparación Con Compuestos Similares

El butirato de maytansinol forma parte de la familia de los maytansinoides, que incluye compuestos como la maytansina, la ansamitocina P-3 y la ansamitocina P-4 . Estos compuestos comparten un mecanismo de acción similar pero difieren en sus estructuras químicas y niveles de citotoxicidad . Por ejemplo, la maytansina y la ansamitocina P-3 son altamente citotóxicas, mientras que la maytansinol en sí misma carece de actividad citotóxica significativa . Las características estructurales únicas del butirato de maytansinol, como el grupo éster de butirato, contribuyen a su actividad biológica distinta y sus posibles aplicaciones terapéuticas .

Propiedades

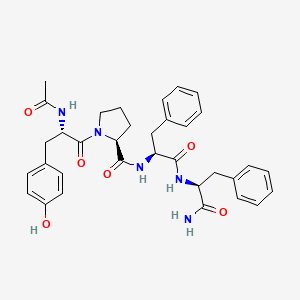

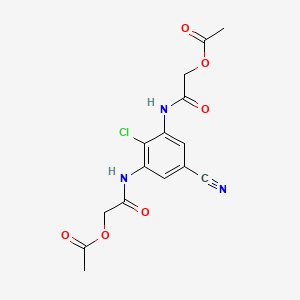

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHTIAFMSHJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66547-09-9 | |

| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Maytansinol butyrate and how does it exert its antitumor effects?

A1: Maytansinol butyrate primarily targets tubulin, a protein crucial for microtubule formation. [] Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin at a site distinct from other antimitotic agents like Vinblastine, Maytansinol butyrate disrupts microtubule assembly and dynamics, ultimately leading to mitotic arrest and cell death. [, ]

Q2: What is the molecular formula and weight of Maytansinol butyrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of Maytansinol butyrate, they do mention its chemical modifications and derivatives. For example, the synthesis of 3-epimaytansinoids from Maytansinol butyrate is described, suggesting a complex structure with multiple modifiable sites. [] To obtain the precise molecular formula and weight, consult chemical databases or the original research articles describing its isolation and characterization.

Q3: How do structural modifications of Maytansinol butyrate impact its activity?

A4: Research indicates that even minor structural changes in Maytansinol butyrate can significantly affect its biological activity. For example, hydroxylation at the C15, C26, or acyl moiety at the C3 position significantly reduces antitubulin activity, while demethylation at the -NCH3 group on C18 has a milder effect. [] This highlights the importance of the specific stereochemistry and functional groups present in the Maytansinol butyrate molecule for its interaction with tubulin and its antitumor effects.

Q4: Have any analogs of Maytansinol butyrate been synthesized and what are their characteristics?

A5: Yes, several semi-synthetic Maytansinol butyrate analogs, particularly those with variations in the acyl group at the C3 position, have been synthesized and evaluated. [] Some analogs with straight-chain aliphatic acyl, cycloalkanecarbonyl, or phenylacetyl groups at C3, and those with 2-(N-acetyl-N-methyl)aminohexanoyl or (2-(N-acetyl-N-methyl)aminophenylpropionyl groups showed potent antitumor activity comparable to Maytansinol butyrate. Notably, a phenylglycinate analog demonstrated a broader effective dose range against B16 melanoma and P388 leukemia in mice than Maytansinol butyrate itself. []

Q5: Are there any natural compounds that share structural similarities with Maytansinol butyrate and exhibit similar biological activity?

A6: Yes, Rhizoxin, a macrolide antibiotic, shares some structural similarities with Maytansinol butyrate and also exhibits potent antitumor activity by inhibiting tubulin polymerization. [, , ] Interestingly, studies with Rhizoxin-resistant mutants of Aspergillus nidulans, which have a single amino acid alteration in their β-tubulin gene, show cross-resistance to Maytansinol butyrate, suggesting that these compounds share a similar binding site on tubulin. [, ]

Q6: What is the origin of the "glycolate" unit incorporated into the structure of Maytansinol butyrate during its biosynthesis?

A7: Research using isotope-labeled precursors indicates that the "glycolate" unit in Maytansinol butyrate originates from 1,3-bisphosphoglycerate, not from hydroxypyruvate or TCA cycle intermediates. [] The C-1 of 1,3-bisphosphoglycerate becomes the thioester carbonyl group (and subsequently C-1 of the "glycolate" unit), while its C-3 is lost during Claisen condensation on the polyketide synthase (PKS) involved in its biosynthesis. []

Q7: What are the potential applications of Maytansinol butyrate in medicine?

A9: Given its potent antitumor activity, Maytansinol butyrate holds significant promise as a lead compound for developing novel anticancer therapeutics. [, , , ] Its ability to target tubulin and disrupt microtubule dynamics makes it an attractive candidate for targeting rapidly dividing cancer cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.